molecular formula C16H15N3O4S B3010291 N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 852138-83-1

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide

Cat. No.: B3010291
CAS No.: 852138-83-1
M. Wt: 345.37
InChI Key: BHSRPBIHLQTTTA-UHFFFAOYSA-N
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Description

N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15N3O4S and its molecular weight is 345.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization : A study by Murthy et al. (2018) focused on the synthesis and characterization of a similar compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). The compound was characterized using single-crystal X-ray diffraction and spectroscopic tools, providing insights into its structural and electronic properties (Murthy et al., 2018).

Versatility in Chemistry

  • Versatility in Preparing Amines : Research by Fukuyama et al. (1995, 1997) highlighted the versatility of 2- and 4-nitrobenzenesulfonamides in preparing secondary amines. These compounds undergo smooth alkylation, providing a method for N-alkylation and deprotection, leading to high-yield secondary amines (Fukuyama et al., 1995), (Fukuyama et al., 1997).

Computational Studies

  • Quantum Chemical and Molecular Dynamics : A study by Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of derivatives similar to N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide on iron surfaces. This research has implications for corrosion prevention in industrial applications (Kaya et al., 2016).

Chemical Reactivity and Stability

  • Reactivity and Stability Studies : The study of the hydrolysis mechanisms of N-nitrobenzenesulfonamides by Cox (1997) provides insights into the chemical reactivity and stability of these compounds in various conditions, which is essential for their application in different scientific fields (Cox, 1997).

Application in Biological Studies

  • Inhibition of Bacterial Biofilm and Cytotoxicity : Research by Abbasi et al. (2020) explored the synthesis and biological activity of nitrobenzenesulfonamides derivatives. These compounds showed potential in inhibiting bacterial biofilms and were evaluated for their cytotoxic effects, indicating potential applications in microbiological and medical research (Abbasi et al., 2020).

Safety and Hazards

The safety information for “2-Methyl-1H-indol-5-yl)methanamine” indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of N-((2-methyl-1H-indol-5-yl)methyl)-4-nitrobenzenesulfonamide is Monoamine oxidase type B (MAO-B) . MAO-B is an enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines . It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Mode of Action

It is known that mao-b preferentially degrades benzylamine and phenylethylamine . The compound may interact with MAO-B to inhibit its activity, thereby affecting the metabolism of these amines.

Biochemical Pathways

The inhibition of MAO-B by this compound can affect various biochemical pathways. These pathways are primarily related to the metabolism of neuroactive and vasoactive amines . The downstream effects of this inhibition can include changes in neurotransmitter levels, which can have significant effects on neurological function.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-8-13-9-12(2-7-16(13)18-11)10-17-24(22,23)15-5-3-14(4-6-15)19(20)21/h2-9,17-18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSRPBIHLQTTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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